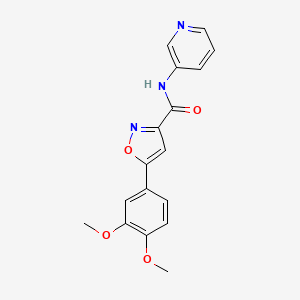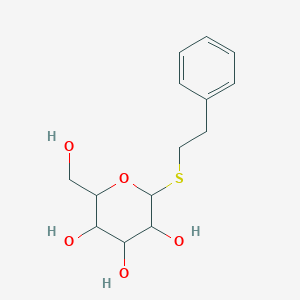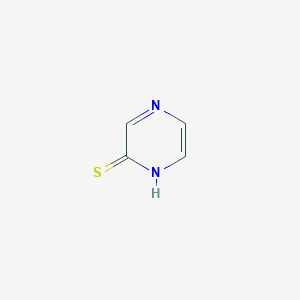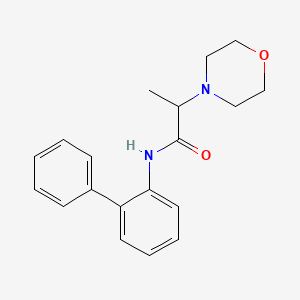
2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide is a member of biphenyls.
Applications De Recherche Scientifique
Anticonvulsant Activity
- Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, related to 2-(4-morpholinyl)-N-(2-phenylphenyl)propanamide, showed promising anticonvulsant properties in preclinical seizure models (Kamiński et al., 2015).
Antimicrobial and Hemolytic Activity
- A series of related compounds exhibited antimicrobial and hemolytic activities, suggesting potential use in treating infections (Gul et al., 2017).
Malaria Treatment
- Compounds based on an aminoacetamide scaffold, similar to this compound, showed low-nanomolar activity against malaria parasites (Norcross et al., 2019).
Neurokinin-1 Receptor Antagonism
- Related compounds demonstrated potential as neurokinin-1 receptor antagonists, relevant in treatments for depression and emesis (Harrison et al., 2001).
Topical Drug Delivery
- Morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid were studied for their potential in enhancing topical drug delivery (Rautio et al., 2000).
Opioid Receptor Antagonism
- N-Substituted 4β-Methyl-5-(3-hydroxyphenyl)-7α-amidomorphans, structurally related to the compound , were identified as potent and selective κ opioid receptor antagonists (Carroll et al., 2006).
CB2 Cannabinoid Receptor Agonism
- Novel pyridine derivatives, including morpholinomethyl aniline carboxamide structures, were identified as potent and selective CB2 cannabinoid receptor agonists (Chu et al., 2009).
Antimicrobial Modulation
- The morpholine group, part of the chemical structure , was studied for its role in modulating antimicrobial activity against multi-resistant strains (Oliveira et al., 2015).
Photochemistry and Photophysics
- The photochemical properties of morpholino methylthio phenyl ketones, structurally related, were investigated, offering insights into their potential applications in photochemistry (Morlet‐Savary et al., 2008).
HIV-1 Protease Inhibition
- L-689,502, containing a morpholine group, was studied as a potent inhibitor of HIV-1 protease, with its metabolism producing even more potent inhibitors (Balani et al., 1995).
Pharmacological Evaluation of Schiff Bases
- Schiff bases of 4-(2-aminophenyl)-morpholines were synthesized and evaluated for various pharmacological activities, including analgesic and anti-inflammatory effects (Panneerselvam et al., 2009).
Phosphatidylinositol 3-OH Kinase Inhibition
- The inhibitor LY294002, structurally similar, was tested on Caenorhabditis elegans, demonstrating significant effects on development, thermotolerance, and longevity (Babar et al., 1999).
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-15(21-11-13-23-14-12-21)19(22)20-18-10-6-5-9-17(18)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,20,22) |
Clé InChI |
NLNQBSOZEVFYLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


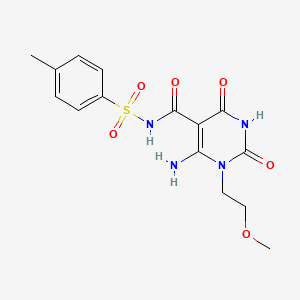
![2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B1227505.png)
![N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide](/img/structure/B1227507.png)

![3-(4-Methoxyphenyl)-3-[[2-(4-methoxyphenyl)-1-oxoethyl]amino]propanoic acid](/img/structure/B1227513.png)
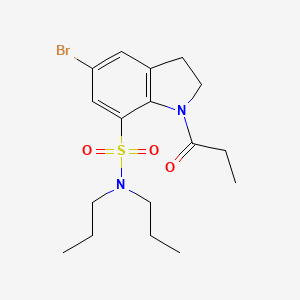
![4-[(3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227515.png)
![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)

